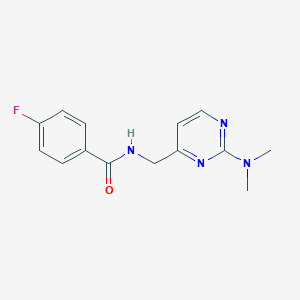

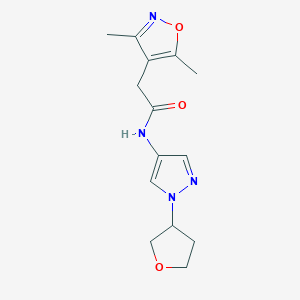

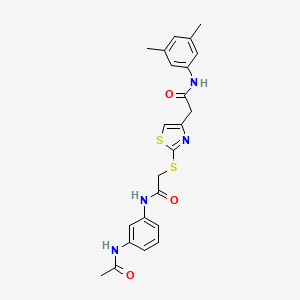

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide” is not available in the sources retrieved .Chemical Reactions Analysis

The chemical reactions involving “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its melting point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide” are not available in the sources retrieved .Aplicaciones Científicas De Investigación

Imaging Metabotropic Glutamate Receptor Subtype 1 (mGluR1)

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide and its derivatives have been explored for their potential in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This application is significant for studying various neurological conditions. For instance, Fujinaga et al. (2012) synthesized novel radioligands for PET imaging of mGluR1 in rodent brains, demonstrating the utility of these compounds in neuroscience research. These findings are supported by subsequent studies, including the development and evaluation of [18F]FITM as a PET ligand for imaging mGluR1, indicating its potential usefulness in determining the regional distribution and density of mGluR1 in human brains (Yamasaki et al., 2012; Fujinaga et al., 2011)【Fujinaga et al., 2012】(https://consensus.app/papers/synthesis-evaluation-novel-radioligands-emission-fujinaga/8be70c81dac159fc8a21af672543934b/?utm_source=chatgpt)【Yamasaki et al., 2012】(https://consensus.app/papers/imaging-metabotropic-glutamate-receptor-subtype-monkey-yamasaki/9b8d5ea278a558d78540413da07fb6b4/?utm_source=chatgpt)【Fujinaga et al., 2011】(https://consensus.app/papers/radiosynthesis-evaluation-yamasaki/eb69d6c5f2f5566fa38df4d8409b1455/?utm_source=chatgpt).

Anticancer Activity

Compounds related to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide have been evaluated for their anticancer activity. For example, pyrido[2,3-d]pyrimidine derivatives, which share structural similarities, have been synthesized and assessed for their potential as anticonvulsants and antidepressants, showing promising results in preclinical models (Zhang et al., 2016). Another study focused on the synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives, potentially applicable in cancer research due to their metal recognition properties (Hong et al., 2012)【Zhang et al., 2016】(https://consensus.app/papers/design-synthesis-evaluation-anticonvulsant-activities-zhang/d1d2815aacc551ed8304d554c0cb1b98/?utm_source=chatgpt)【Hong et al., 2012】(https://consensus.app/papers/preparation-fluoroionophores-based-derivatives-hong/3ed26a7c7a30505287cadeaa4d51eee7/?utm_source=chatgpt).

DNA Cleavage and Structural Studies

Some derivatives of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide have been investigated for their ability to cleave DNA and their structural properties. Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids showed significant anticancer agents, including DNA cleavage capabilities and were subjected to X-ray crystal studies to understand their structural basis of action (Hosamani et al., 2015)【Hosamani et al., 2015】(https://consensus.app/papers/microwaveassisted-synthesis-fluorinated-hybrids-agents-hosamani/6f1c0db186d750c088b895cd95fc3c15/?utm_source=chatgpt).

Photoaffinity Labeling

The compound has been explored in the context of photoaffinity labeling, a method used to study protein-ligand interactions through irreversible binding. This approach facilitates the identification of molecular targets and understanding the mode of action of bioactive compounds. For example, Goeldner and Hirth (1980) demonstrated the use of a related compound for specific photoaffinity labeling induced by energy transfer, showcasing its application in irreversible inhibition of acetylcholinesterase【Goeldner & Hirth, 1980】(https://consensus.app/papers/photoaffinity-labeling-induced-energy-transfer-goeldner/83269a44f8e25e45b18b45090baab292/?utm_source=chatgpt).

Mecanismo De Acción

Target of Action

The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells. It is involved in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a decrease in the phosphorylation of downstream proteins. As a result, the signaling pathways that rely on this kinase are disrupted .

Biochemical Pathways

The inhibition of the Tyrosine-protein kinase SYK affects several biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which play critical roles in the immune response. The disruption of these pathways can lead to changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide’s action are primarily due to the inhibition of the Tyrosine-protein kinase SYK. This inhibition disrupts the normal signaling pathways in immune cells, potentially leading to changes in cell behavior and function .

Safety and Hazards

Propiedades

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c1-19(2)14-16-8-7-12(18-14)9-17-13(20)10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTXRKYAULHJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2989900.png)

![N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2989904.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)

![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)